1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene
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Overview
Description
1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a 1-methoxy-2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by purification and final synthesis steps. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzoic acid, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
1-Methoxy-4-methylbenzene: Similar structure but with a methyl group instead of the 1-methoxy-2,2-dimethylpropyl group.
1-Methoxy-4-(2-methoxyethoxy)benzene: Contains an additional ethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene is unique due to the presence of the bulky 1-methoxy-2,2-dimethylpropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
177941-34-3 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)12(15-5)10-6-8-11(14-4)9-7-10/h6-9,12H,1-5H3 |
InChI Key |
RWTUCSQCWWSYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)OC)OC |
Origin of Product |
United States |
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